N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Description
This compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrimidine ring, a thioether group, and an amide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole and pyrimidine rings are aromatic, meaning they have a stable, planar structure. The thioether and amide groups could potentially form hydrogen bonds with other molecules .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-(indolin-1-yl)-2-oxoacetic acid, followed by reaction with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "4-amino-2-thiouracil", "2-(indolin-1-yl)-2-oxoacetic acid", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-2-thiouracil is reacted with 2-(indolin-1-yl)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-(indolin-1-yl)-2-oxoethyl)thio-4-amino-2,6-dihydropyrimidine-5-carboxamide.", "Step 2: The product from step 1 is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the final product, N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS No. |
872608-43-0 |
Molecular Formula |
C21H17F2N5O3S |
Molecular Weight |
457.46 |
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H17F2N5O3S/c22-13-6-5-12(9-14(13)23)19(30)25-17-18(24)26-21(27-20(17)31)32-10-16(29)28-8-7-11-3-1-2-4-15(11)28/h1-6,9H,7-8,10H2,(H,25,30)(H3,24,26,27,31) |
InChI Key |
SVUWNLNUBLFGQL-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
solubility |
not available |
Origin of Product |
United States |
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